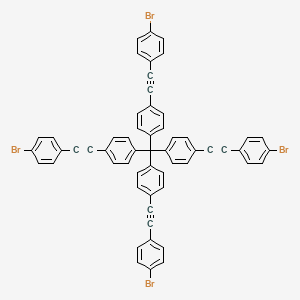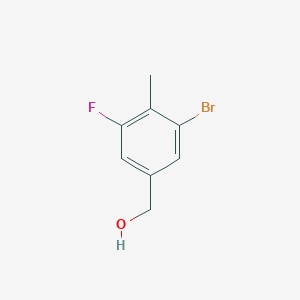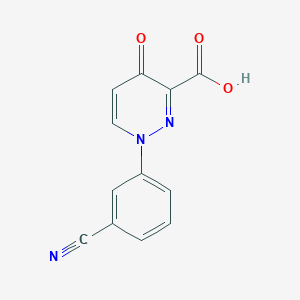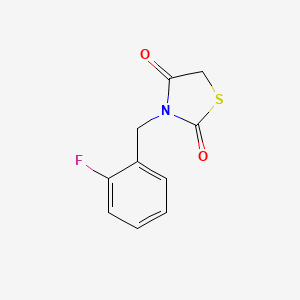
2-(4-Methoxyphenyl)-5-(1-methyl-1H-indol-3-yl)-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxyphenyl)-5-(1-methyl-1H-indol-3-yl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of an oxadiazole ring fused with a methoxyphenyl group and an indole moiety, which contributes to its diverse chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-5-(1-methyl-1H-indol-3-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-methoxybenzohydrazide with 1-methyl-1H-indole-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
2-(4-Methoxyphenyl)-5-(1-methyl-1H-indol-3-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
作用机制
The mechanism of action of 2-(4-Methoxyphenyl)-5-(1-methyl-1H-indol-3-yl)-1,3,4-oxadiazole involves its interaction with various molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of topoisomerase enzymes, which are crucial for DNA replication and cell division. Additionally, the compound may induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.
相似化合物的比较
Similar Compounds
2-(4-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole: Lacks the indole moiety, which may result in different biological activities.
2-(4-Methoxyphenyl)-5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazole: Similar structure but with a methyl group at a different position on the indole ring.
2-(4-Methoxyphenyl)-5-(1H-indol-3-yl)-1,3,4-oxadiazole: Lacks the methyl group on the indole ring.
Uniqueness
The presence of both the methoxyphenyl and 1-methyl-1H-indol-3-yl groups in 2-(4-Methoxyphenyl)-5-(1-methyl-1H-indol-3-yl)-1,3,4-oxadiazole imparts unique chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound for various applications, distinguishing it from other similar compounds.
属性
分子式 |
C18H15N3O2 |
|---|---|
分子量 |
305.3 g/mol |
IUPAC 名称 |
2-(4-methoxyphenyl)-5-(1-methylindol-3-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C18H15N3O2/c1-21-11-15(14-5-3-4-6-16(14)21)18-20-19-17(23-18)12-7-9-13(22-2)10-8-12/h3-11H,1-2H3 |
InChI 键 |
QYOLGJZLFQWSGP-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C2=CC=CC=C21)C3=NN=C(O3)C4=CC=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-3-{[2-(N-benzoyl-1-phenylformamido)-2-carboxyethyl]disulfanyl}propanoic acid](/img/structure/B15155879.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(5-chloro-2-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B15155886.png)
![{1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B15155893.png)
![4-Isopropyl-2-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenylpropan-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B15155904.png)
![4-methoxy-N-[1-(2-oxoazetidin-1-yl)cyclopentyl]benzamide](/img/structure/B15155911.png)
![N-{1-[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]-2,2-dimethylpropyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B15155920.png)
![4-(2-cyanophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B15155928.png)




![lithium;9-[4-[3,4-dihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoate](/img/structure/B15155973.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)benzoate](/img/structure/B15155995.png)
![N-[4-(dimethylamino)benzyl]-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B15155996.png)
